2-methyl-2H-indazol-5-amine
Overview
Description
2-methyl-2H-indazol-5-amine is a derivative of the indazole class of heterocycles, which are characterized by a fused benzene and pyrazole ring. Indazoles are of significant interest in medicinal chemistry due to their structural similarity to indoles and benzimidazoles, which are common scaffolds in drug molecules. The presence of a methyl group at the 2-position and an amine group at the 5-position in 2-methyl-2H-indazol-5-amine suggests potential for chemical modification and bioactivity.
Synthesis Analysis
The synthesis of indazole derivatives can be complex, requiring regioselective formation of the indazole ring system. A general and mild palladium-catalyzed domino reaction has been reported for the synthesis of 2H-indazoles, which involves a regioselective coupling of monosubstituted hydrazines with 2-halophenylacetylenes, followed by an intramolecular hydroamination and isomerization to yield the aromatic 2H-indazole . Although the specific synthesis of 2-methyl-2H-indazol-5-amine is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms in the five-membered ring, which can participate in hydrogen bonding and other non-covalent interactions. The crystal structure of related compounds often reveals intermolecular hydrogen bonds and π-interactions, which can influence the compound's physical properties and reactivity . Quantum chemical calculations and noncovalent interaction analysis can provide insights into the electronic structure and potential reactivity patterns of 2-methyl-2H-indazol-5-amine.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including interactions with amines, which can lead to the formation of new heterocyclic systems . The presence of an amine group in 2-methyl-2H-indazol-5-amine suggests that it could participate in reactions with electrophiles or be used as a nucleophile in the formation of new bonds. The reactivity of the methyl group at the 2-position may also be explored for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, can be influenced by the substitution pattern on the indazole core. The presence of an amine group can increase the compound's polarity and potentially its solubility in polar solvents. The crystal structure, as determined by X-ray crystallography, can provide information on the compound's solid-state properties, including molecular packing and intermolecular interactions . The impact sensitivity and friction sensitivity of related energetic material precursors have been measured, indicating the importance of safety considerations in the handling of these compounds .
Scientific Research Applications
Antitumor Activities
2-methyl-2H-indazol-5-amine derivatives have been studied for their antitumor activities. For example, the synthesis of N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives revealed significant antitumor activities in preliminary bioassay tests, indicating the potential of these compounds in cancer research (Chu De-qing, 2011).
C-H Amination and Synthesis Methods
The compound has been used in organophotoredox-catalyzed C-H amination of 2H-indazoles with various amines. This method allows the synthesis of free aminated 2H-indazole under ambient conditions, showing its versatility in chemical synthesis (Sukanya Neogi et al., 2020). Additionally, a general and mild palladium-catalyzed domino reaction has been developed for the synthesis of 2H-indazoles, demonstrating the compound's utility in creating complex molecular structures (N. Halland et al., 2009).
Three-Component Synthesis
A copper-catalyzed one-pot, three-component synthesis method has been developed for 2H-indazoles. This process facilitates the formation of C-N and N-N bonds, highlighting the compound's role in facilitating complex chemical reactions (Manian Rajesh Kumar et al., 2011).
Regioselective Protection and Coupling Reactions
Research on 2-methyl-2H-indazol-5-amine has also focused on its regioselective protection and subsequent amine coupling reactions. This research has paved the way for the creation of novel indazole derivatives (David J. Slade et al., 2009).
Electrocatalysis and Environmental Applications
An efficient electrochemical synthesis method involving 2-methyl-2H-indazol-5-amine has been developed for producing 5-methylene-1,3-oxazolidin-2-ones. This method avoids the use of toxic chemicals, demonstrating the compound's applicability in environmentally friendly synthetic processes (M. Feroci et al., 2005).
Future Directions
Indazole derivatives have shown a broad spectrum of pharmacological activities, and numerous methods have been developed to construct these heterocycles with better biological activities . Therefore, the future research directions of “2-methyl-2H-indazol-5-amine” may focus on the development of new synthesis methods and the exploration of its potential biological activities.
properties
IUPAC Name |
2-methylindazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIJVSMBCITEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363434 | |
Record name | 2-methyl-2H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2H-indazol-5-amine | |
CAS RN |
60518-59-4 | |
Record name | 2-methyl-2H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-methylindazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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